molecular formula C18H17N3O5 B298069 N'-[4-(allyloxy)-3-methoxybenzylidene]-3-nitrobenzohydrazide

N'-[4-(allyloxy)-3-methoxybenzylidene]-3-nitrobenzohydrazide

Cat. No. B298069
M. Wt: 355.3 g/mol
InChI Key: PWPMWTKNRGVGED-XDHOZWIPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(allyloxy)-3-methoxybenzylidene]-3-nitrobenzohydrazide, also known as AN-7, is a synthetic compound that has been extensively studied for its potential as an anticancer agent. AN-7 belongs to the class of hydrazones, which are organic compounds that contain a nitrogen-nitrogen double bond and a carbonyl group.

Mechanism of Action

The mechanism of action of N'-[4-(allyloxy)-3-methoxybenzylidene]-3-nitrobenzohydrazide is not fully understood. However, studies have suggested that N'-[4-(allyloxy)-3-methoxybenzylidene]-3-nitrobenzohydrazide inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. Inhibition of topoisomerase II leads to DNA damage and eventually apoptosis in cancer cells.
Biochemical and Physiological Effects:
N'-[4-(allyloxy)-3-methoxybenzylidene]-3-nitrobenzohydrazide has been shown to have low toxicity in normal cells and tissues. However, in cancer cells, N'-[4-(allyloxy)-3-methoxybenzylidene]-3-nitrobenzohydrazide induces oxidative stress and DNA damage, leading to apoptosis. N'-[4-(allyloxy)-3-methoxybenzylidene]-3-nitrobenzohydrazide has also been shown to inhibit the activity of several signaling pathways that are involved in cancer cell survival and proliferation.

Advantages and Limitations for Lab Experiments

N'-[4-(allyloxy)-3-methoxybenzylidene]-3-nitrobenzohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has low toxicity in normal cells and tissues. However, N'-[4-(allyloxy)-3-methoxybenzylidene]-3-nitrobenzohydrazide has several limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. N'-[4-(allyloxy)-3-methoxybenzylidene]-3-nitrobenzohydrazide also has a short half-life in vivo, which can limit its effectiveness as an anticancer agent.

Future Directions

There are several future directions for research on N'-[4-(allyloxy)-3-methoxybenzylidene]-3-nitrobenzohydrazide. One area of research is to improve the solubility and stability of N'-[4-(allyloxy)-3-methoxybenzylidene]-3-nitrobenzohydrazide, which could increase its effectiveness as an anticancer agent. Another area of research is to investigate the potential of N'-[4-(allyloxy)-3-methoxybenzylidene]-3-nitrobenzohydrazide in combination with other anticancer agents. Finally, further studies are needed to fully understand the mechanism of action of N'-[4-(allyloxy)-3-methoxybenzylidene]-3-nitrobenzohydrazide and its potential as a therapeutic agent for cancer.

Synthesis Methods

N'-[4-(allyloxy)-3-methoxybenzylidene]-3-nitrobenzohydrazide can be synthesized by the condensation reaction between 4-(allyloxy)-3-methoxybenzaldehyde and 3-nitrobenzohydrazide in the presence of a catalyst. The reaction is carried out in a solvent such as methanol or ethanol under reflux conditions. The resulting product is then purified by recrystallization.

Scientific Research Applications

N'-[4-(allyloxy)-3-methoxybenzylidene]-3-nitrobenzohydrazide has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that N'-[4-(allyloxy)-3-methoxybenzylidene]-3-nitrobenzohydrazide inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N'-[4-(allyloxy)-3-methoxybenzylidene]-3-nitrobenzohydrazide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In vivo studies have demonstrated that N'-[4-(allyloxy)-3-methoxybenzylidene]-3-nitrobenzohydrazide inhibits tumor growth in mouse models of breast cancer and lung cancer.

properties

Product Name

N'-[4-(allyloxy)-3-methoxybenzylidene]-3-nitrobenzohydrazide

Molecular Formula

C18H17N3O5

Molecular Weight

355.3 g/mol

IUPAC Name

N-[(E)-(3-methoxy-4-prop-2-enoxyphenyl)methylideneamino]-3-nitrobenzamide

InChI

InChI=1S/C18H17N3O5/c1-3-9-26-16-8-7-13(10-17(16)25-2)12-19-20-18(22)14-5-4-6-15(11-14)21(23)24/h3-8,10-12H,1,9H2,2H3,(H,20,22)/b19-12+

InChI Key

PWPMWTKNRGVGED-XDHOZWIPSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])OCC=C

SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])OCC=C

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])OCC=C

Origin of Product

United States

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